Indinavir can undergo various chemical reactions, including hydrolysis, oxidation, and metabolism by cytochrome P450 enzymes, specifically CYP3A4. [, ] These reactions are relevant to its pharmacokinetic properties and potential drug interactions.
Future Directions
Targeted drug delivery: Delivering Indinavir more efficiently to lymphoid tissues, where HIV persists despite therapy, could improve its efficacy. Research into novel drug delivery systems, such as nanoparticles, is ongoing. []
Combination therapies: Exploring the potential benefits and risks of combining Indinavir with other antiviral agents, including other protease inhibitors, could lead to more effective treatment regimens. []
Related Compounds
Indinavir Sulfate
Compound Description: Indinavir sulfate is the sulfate salt form of indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. Indinavir, and consequently its sulfate salt, is primarily metabolized by the liver, but a small percentage is excreted unchanged in the urine [ [] ]. The sulfate salt is the form used in the pharmaceutical formulation of indinavir (Crixivan®) due to its enhanced water solubility [ [] ].
Indinavir Monohydrate
Compound Description: Indinavir monohydrate is a hydrated form of indinavir, containing one molecule of water per molecule of indinavir. This form is clinically relevant as it has been identified as a major component of urinary calculi observed in patients treated with indinavir [ [, ] ].
6β-Hydroxytestosterone
Compound Description: 6β-Hydroxytestosterone is a metabolite of testosterone primarily formed through the action of cytochrome P450 3A4 (CYP3A4) enzyme. It serves as a marker for CYP3A4 activity in in vitro studies [ [] ].
Nelfinavir
Compound Description: Nelfinavir is another HIV protease inhibitor used in the treatment of HIV infection [ [] ]. It exhibits a different chemical structure compared to indinavir.
Relevance: Nelfinavir serves as a relevant comparator to indinavir in the context of HIV treatment and side effects. Although both drugs act on the same target, they differ in their chemical structures and pharmacokinetic profiles. This difference is particularly important when considering the risk of nephrotoxicity, as nelfinavir has not been associated with the same degree of renal complications as indinavir [ [] ].
Ritonavir
Compound Description: Ritonavir is another HIV protease inhibitor often used in combination with other protease inhibitors, including indinavir, in a lower dose to boost their plasma concentrations [ [, ] ].
Trimethoprim-Sulfamethoxazole (TMP/SMX)
Compound Description: Trimethoprim-sulfamethoxazole is a combination antibiotic commonly used for prophylaxis and treatment of opportunistic infections in individuals with HIV [ [, ] ].
Relevance: While not structurally related to indinavir, TMP/SMX is clinically relevant as its co-administration with indinavir has been shown to potentiate the risk of nephrotoxicity [ [, ] ]. This interaction highlights the importance of considering potential drug interactions when prescribing medications to individuals receiving indinavir.
Lopinavir
Compound Description: Lopinavir, another HIV protease inhibitor, is often used in combination with ritonavir to enhance its pharmacokinetic profile [ [] ].
Relevance: While not structurally similar to indinavir, lopinavir is relevant as research explored its use in combination with indinavir and ritonavir for heavily treatment-experienced individuals [ [] ]. This combination aims to overcome resistance and achieve better viral suppression in complex cases.
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) often included in HIV combination therapies [ [] ].
Relevance: Abacavir, while structurally unrelated to indinavir, is relevant in the context of researching drug interactions and optimizing HIV treatment regimens. Studies have investigated its co-administration with indinavir and efavirenz to evaluate potential pharmacokinetic interactions and efficacy of this triple combination therapy [ [] ].
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) frequently used in HIV combination therapies [ [] ].
Relevance: Like abacavir, efavirenz is not structurally related to indinavir but is relevant in the context of HIV combination therapy. Studies have investigated the pharmacokinetic interactions and efficacy of efavirenz when combined with indinavir, with or without abacavir, to optimize treatment outcomes [ [] ].
Source and Classification
Source: Indinavir was synthesized from indanone and other chemical precursors through various synthetic pathways.
Classification: It falls under the category of antiviral drugs, specifically protease inhibitors, which target the HIV-1 protease enzyme .
Synthesis Analysis
The synthesis of indinavir involves multiple steps, starting from indanone, which undergoes several transformations to yield the final product. A key intermediate in this synthesis is (1S,2R)-1-amino-2-indanol, which is produced through a series of reactions:
Acetoxylation: Indanone is treated with manganese(III) acetate to introduce an acetoxy group.
Hydrolysis: The acetoxy group is then hydrolyzed using a fungal catalyst to yield optically pure alpha-hydroxy indanone.
Formation of Oxime Ether: The hydroxy indanone undergoes enantioselective reduction to form the oxime ether.
Final Reduction: This oxime ether is further reduced to produce (1S,2R)-1-amino-2-indanol with high selectivity .
This multi-step synthesis highlights the complexity and precision required in producing pharmaceutical compounds like indinavir.
Molecular Structure Analysis
Indinavir has a complex molecular structure characterized by its chemical formula C36H47N5O4 and a molar mass of approximately 613.803 g/mol. The structural features include:
Chiral Centers: The molecule contains chiral centers that contribute to its biological activity.
Functional Groups: It includes amine, hydroxyl, and carbonyl functional groups, which are essential for its interaction with the HIV protease enzyme.
3D Configuration: The spatial arrangement of atoms in indinavir allows it to fit into the active site of HIV protease effectively, inhibiting its enzymatic function .
Chemical Reactions Analysis
Indinavir participates in several chemical reactions that are critical for its pharmacological activity:
Enzymatic Inhibition: Indinavir binds to the active site of HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
Metabolism: The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4, resulting in various metabolites that may have reduced or altered activity .
The understanding of these reactions is vital for optimizing dosage regimens and minimizing adverse effects.
Mechanism of Action
Indinavir's mechanism of action involves competitive inhibition of the HIV protease enzyme:
Binding: Indinavir binds to the active site of HIV protease due to its structural compatibility.
Inhibition: This binding prevents the cleavage of viral polyproteins (gag-pol), leading to the formation of immature and non-infectious viral particles.
Outcome: As a result, there is a significant reduction in viral load in patients undergoing treatment with indinavir .
This mechanism underscores the importance of protease inhibitors in managing HIV infections.
Physical and Chemical Properties Analysis
Indinavir exhibits several notable physical and chemical properties:
These properties are critical for determining dosage forms and administration routes.
Applications
Indinavir's primary application lies in its use as an antiretroviral medication:
HIV Treatment: It is used as part of combination therapy for patients with HIV/AIDS to suppress viral replication effectively.
Clinical Trials: Initially tested on animals before human trials began in late 1992; indinavir has been pivotal in advancing treatment protocols for HIV infection .
Despite its effectiveness, indinavir's use has declined due to side effects such as nephrolithiasis (kidney stones) and dietary restrictions associated with its administration .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
IMR687 is a PDE9 inhibitor that slows or stops the hydrolysis of cGMP. This hydrolysis occurs in the caudate nucleus and cerebellum of the CNS, and thus, IMR687 can be regarded as a highly promising drug against Alzheimer's for improving memory.
IMR-1 is an inhibitor of mastermind-like 1 (Maml1) recruitment to chromatin. It binds to the intracellular domain of Notch (KD = 11 µM) and prevents transcription of Notch target genes by inhibiting the recruitment of Maml1, but not Notch1, to chromatin. It inhibits colony formation in the Notch-dependent cell lines SUM149, SUM159, and HT-1080, but not the Notch-independent cell lines T47D, MCF-7, and H23 when used at concentrations of 15 and 45 µM. IMR-1 (15 mg/kg) decreases the expression of the Notch target genes HES1, HEYL, and NOTCH3 and reduces tumor growth in a patient-derived esophageal adenocarcinoma mouse xenograft model. IMR-1 is a Mastermind Recruitment inhibitor. IMR-1 disrupted the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription. IMR-1 inhibited the growth of Notch-dependent cell lines and significantly abrogated the growth of patient-derived tumor xenografts.